molecular formula C23H18Cl2N2O3S B3753071 5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide

5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide

Cat. No.: B3753071
M. Wt: 473.4 g/mol
InChI Key: HQNBPLXCQBWZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its functional groups and their arrangement. The presence of the isoindole ring and the thiophene ring suggests that the compound could have interesting electronic properties. The chloro groups could also influence the reactivity and the physical properties of the compound .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the chloro groups could be substituted with other groups, or the compound could undergo reactions involving the carbonyl groups or the amide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and the functional groups it contains. For example, the presence of the chloro groups and the carbonyl groups could influence the compound’s solubility, boiling point, and melting point .

Safety and Hazards

As with any chemical compound, handling “5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study of complex organic compounds like this one is a very active area of research, with potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O3S/c24-15-7-9-16(10-8-15)26(23(30)19-11-12-20(25)31-19)13-3-4-14-27-21(28)17-5-1-2-6-18(17)22(27)29/h1-2,5-12H,3-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNBPLXCQBWZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.